

2-Chloro-1-pentene chemical properties and uses

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An In-depth Technical Guide to 2-Chloro-1-pentene: Chemical Properties and Uses

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Chloro-1-pentene**, tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Properties

2-Chloro-1-pentene (CAS No. 42131-85-1) is a chlorinated alkene with the molecular formula C₅H₉Cl.[1] Its structure features a chlorine atom and a double bond at adjacent positions, making it a reactive and versatile intermediate in organic chemistry.[1]

Table 1: Physicochemical Properties of 2-Chloro-1-pentene



Property	Value	Reference
IUPAC Name	2-chloropent-1-ene	[1][2]
Molecular Formula	C ₅ H ₉ Cl	[1][2][3]
Molecular Weight	104.58 g/mol	[1][2][3]
CAS Number	42131-85-1	[1][2][3]
Density	0.891 g/cm ³	[3]
Boiling Point	96 °C at 760 mmHg	[3]
Flash Point	3.6 °C	[3]
Vapor Pressure	50.7 mmHg at 25°C	[3]
Refractive Index	1.4210	[3]
XLogP3	2.6	[2][3]
Canonical SMILES	CCCC(=C)Cl	[1][3]
InChI Key	RYAVTKZLXAVVAQ- UHFFFAOYSA-N	[1][4]

Uses and Applications

2-Chloro-1-pentene is a valuable building block in various synthetic applications due to the reactivity of its vinyl chloride moiety.

- Organic Synthesis: It serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its double bond and chlorine atom can undergo numerous transformations, including substitution, addition, and elimination reactions.[1]
- Pharmaceutical and Agrochemical Industries: This compound is utilized in the development
 of pharmaceuticals and agrochemicals.[1] The incorporation of its five-carbon backbone can
 be a crucial step in constructing more complex molecular architectures with potential
 biological activity.[1]



 Material Science: 2-Chloro-1-pentene is used in the preparation of specialty polymers and materials where its specific chemical structure can impart desired properties.[1]

Experimental Protocols

Detailed experimental procedures for the synthesis and reaction of **2-Chloro-1-pentene** are not widely published. The following protocols are representative methods based on established organic chemistry principles for similar substrates.

Synthesis of 2-Chloro-1-pentene via Hydrochlorination of 1-Pentyne

This method involves the electrophilic addition of hydrogen chloride across the triple bond of 1-pentyne, following Markovnikov's rule to yield the desired vinyl chloride.

Materials:

- 1-Pentyne (1.0 eq)
- Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent, e.g., dioxane)
- Anhydrous diethyl ether or dichloromethane as solvent
- Round-bottom flask with a gas inlet and magnetic stirrer
- Drying tube
- Ice bath

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 1-pentyne (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.



- Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a saturated solution of HCl in anhydrous dioxane dropwise.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, stop the flow of HCl and allow the mixture to warm to room temperature.
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to obtain **2-Chloro-1-pentene**.

Synthesis of 2-Chloro-1-pentene via Dehydrohalogenation of 1,2-Dichloropentane

This elimination reaction uses a strong base to remove a molecule of hydrogen chloride from 1,2-dichloropentane.

Materials:

- 1,2-Dichloropentane (1.0 eq)
- Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH) (1.1 eq)
- Anhydrous tetrahydrofuran (THF) or ethanol as solvent
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle or oil bath

Procedure:



- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dichloropentane (1.0 eq) in anhydrous THF.
- Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- · Quench the reaction by adding water.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting liquid by fractional distillation.

Representative Reaction: Suzuki-Miyaura Coupling of 2-Chloro-1-pentene

This protocol describes a representative palladium-catalyzed cross-coupling reaction between **2-Chloro-1-pentene** and an arylboronic acid.

Materials:

- **2-Chloro-1-pentene** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)
- Base (e.g., K2CO3, 2.0 eq)
- Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture)
- Schlenk flask or sealed reaction vial



- · Magnetic stirrer and heating plate/oil bath
- Inert atmosphere (Nitrogen or Argon)

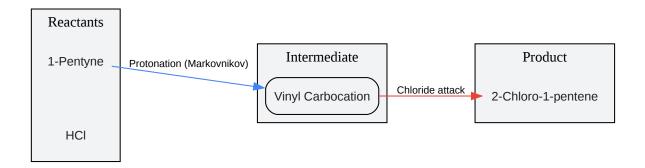
Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
- Add **2-Chloro-1-pentene** (1.0 eq) via syringe.
- Add the anhydrous solvent system (e.g., a 4:1 mixture of toluene and water).
- Degas the mixture by bubbling argon through it for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflows

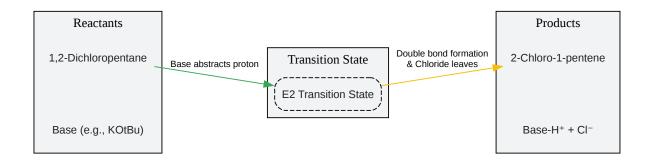
The following diagrams illustrate the mechanisms of the reactions described and a general experimental workflow.





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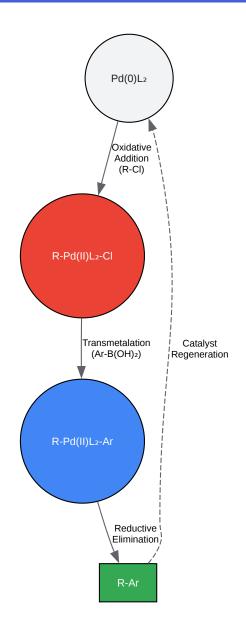
Caption: Hydrochlorination of 1-Pentyne Mechanism.



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Caption: E2 Dehydrohalogenation Mechanism.

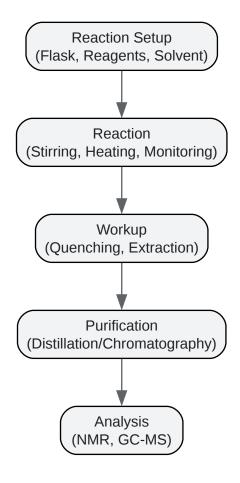




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Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.





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Caption: General Experimental Workflow.

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